(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13783307
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | (4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1 |
| Standard InChI Key | QHDYXGFBKSWSIR-AWEZNQCLSA-N |
| Isomeric SMILES | C1[C@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |
| SMILES | C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |
| Canonical SMILES | C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (C₁₅H₁₄N₂O) consists of a 4,5-dihydrooxazole ring fused to a phenyl group at the 4-position and a pyridin-2-ylmethyl moiety at the 2-position (Figure 1) . The (R)-configuration at the 4-position induces chirality, critical for its stereoselective interactions in catalytic systems .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂O | |
| Molecular Weight | 238.28 g/mol | |
| IUPAC Name | (4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
| SMILES | C1C@HC3=CC=CC=C3 | |
| CAS Number | 233256-44-5 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclocondensation of (R)-2-amino-1-phenylpropanol with pyridine-2-carbaldehyde derivatives under acidic conditions (Scheme 1). A reported protocol yields the product via:
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Formation of the oxazole ring: Reaction of the amino alcohol with a carbonyl source (e.g., triphosgene) to generate the oxazoline intermediate.
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Functionalization: Introduction of the pyridinylmethyl group via nucleophilic substitution or Grignard addition.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | HCl (anhydrous) | 65–78% |
| Temperature | 80–100°C | |
| Solvent | Toluene |
Chirality Control
The (R)-configuration is preserved using chiral pool synthesis or asymmetric catalysis. Enantiomeric excess (>90% ee) is achievable via resolution with tartaric acid derivatives.
Applications in Asymmetric Catalysis
Palladium-Catalyzed Allylic Alkylation
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole functions as a PHOX-type ligand in Pd-catalyzed asymmetric allylic alkylation (AAA). Key applications include:
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Construction of Quaternary Stereocenters: The ligand enables enantioselective alkylation of cyclic ketones with allylic carbonates, achieving up to 99% ee (Scheme 2) .
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Decarboxylative Protonation: Pd/PHOX systems facilitate decarboxylative protonation of β-keto-allyl esters, yielding α-alkylated ketones with 92% ee .
Table 3: Catalytic Performance in AAA
| Substrate | Product | ee (%) | Yield (%) |
|---|---|---|---|
| Cyclohexanone derivative | α-Alkylated ketone | 99 | 89 |
| β-Keto-allyl ester | Carbazolone | 92 | 95 |
Mechanistic Insights
The ligand’s pyridine nitrogen and oxazole oxygen coordinate Pd(0), stabilizing the π-allyl intermediate (Figure 2). Steric effects from the phenyl group enforce facial selectivity, dictating the attack trajectory of nucleophiles .
Future Directions and Challenges
Expanding Catalytic Utility
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C–H Functionalization: Adapting the ligand for enantioselective C–H activation in arenes.
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Photoredox Catalysis: Exploring dual Pd/photoredox systems for radical-involved transformations.
Biomedical Exploration
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Target Identification: High-throughput screening against kinase libraries.
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In Vivo Toxicity: Assessing pharmacokinetics and organ-specific toxicity in murine models.
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